molecular formula C6H9ClN2O B2876184 2-(3-Chloropropyl)-5-methyl-1,3,4-oxadiazole CAS No. 1153037-52-5

2-(3-Chloropropyl)-5-methyl-1,3,4-oxadiazole

Cat. No.: B2876184
CAS No.: 1153037-52-5
M. Wt: 160.6
InChI Key: QVCKAKZLIVCEMX-UHFFFAOYSA-N
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Description

2-(3-Chloropropyl)-5-methyl-1,3,4-oxadiazole is a chemical compound characterized by its unique structure, which includes a chloropropyl group attached to a 5-methyl-1,3,4-oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chloropropyl)-5-methyl-1,3,4-oxadiazole typically involves the reaction of 3-chloropropanoic acid with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate thiosemicarbazide derivative, which is then cyclized to form the oxadiazole ring.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Chloropropyl)-5-methyl-1,3,4-oxadiazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(3-Chloropropyl)-5-methyl-1,3,4-oxadiazole exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2-(3-Chloropropyl)-1,3-dioxolane

  • 2-(3-Chloropropyl)-2-methyl-1,3-dioxolane

  • 2-Chloropropionyl chloride

Uniqueness: 2-(3-Chloropropyl)-5-methyl-1,3,4-oxadiazole is unique due to its oxadiazole ring, which imparts distinct chemical properties compared to the dioxolane and chloropropionyl chloride derivatives

Properties

IUPAC Name

2-(3-chloropropyl)-5-methyl-1,3,4-oxadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClN2O/c1-5-8-9-6(10-5)3-2-4-7/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVCKAKZLIVCEMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)CCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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